molecular formula C20H14ClN3OS3 B4777995 N-[5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

N-[5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B4777995
M. Wt: 444.0 g/mol
InChI Key: VNPSPTOZFXVYIX-UHFFFAOYSA-N
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Description

N-[5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl mercaptan with 2-bromoacetophenone to form 2-[(4-chlorophenyl)methylsulfanyl]acetophenone. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiadiazole derivative. The final step involves the cyclization of this intermediate with thiophene-2-carboxylic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-[5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with various molecular targets. It is believed to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
  • N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness

N-[5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of both the thiadiazole and thiophene rings, which confer specific chemical and biological properties. The combination of these rings with the chlorophenyl and carboxamide groups enhances its potential as a versatile compound for various applications .

Properties

IUPAC Name

N-[5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS3/c21-14-9-7-13(8-10-14)12-27-16-5-2-1-4-15(16)19-23-24-20(28-19)22-18(25)17-6-3-11-26-17/h1-11H,12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPSPTOZFXVYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=CS3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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N-[5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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N-[5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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N-[5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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N-[5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Reactant of Route 6
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N-[5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

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